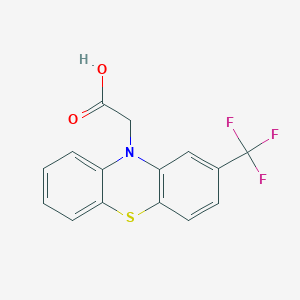
2-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid is a compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. The trifluoromethyl group attached to the phenothiazine ring enhances the compound’s chemical stability and biological activity, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur. This reaction is usually carried out under high-temperature conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and a suitable catalyst such as aluminum chloride.
Acetylation: The final step involves the acetylation of the phenothiazine derivative to form this compound. This can be achieved using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.
化学反応の分析
Types of Reactions
2-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
科学的研究の応用
2-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders due to its structural similarity to other phenothiazine-based drugs.
Industry: Utilized in the development of dyes and pigments due to its stable chemical structure.
作用機序
The mechanism of action of 2-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to cross cell membranes, allowing it to interact with intracellular targets. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in neurotransmission and cellular signaling pathways.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic medication.
Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.
Fluphenazine: A phenothiazine derivative used in the treatment of schizophrenia.
Uniqueness
2-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)acetic acid is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
1179362-81-2 |
|---|---|
分子式 |
C15H10F3NO2S |
分子量 |
325.31 g/mol |
IUPAC名 |
2-[2-(trifluoromethyl)phenothiazin-10-yl]acetic acid |
InChI |
InChI=1S/C15H10F3NO2S/c16-15(17,18)9-5-6-13-11(7-9)19(8-14(20)21)10-3-1-2-4-12(10)22-13/h1-7H,8H2,(H,20,21) |
InChIキー |
LCOKCHAGERXEQH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


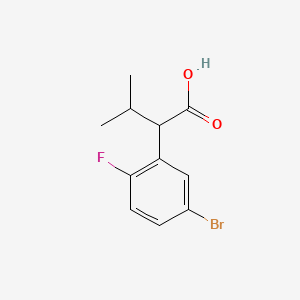
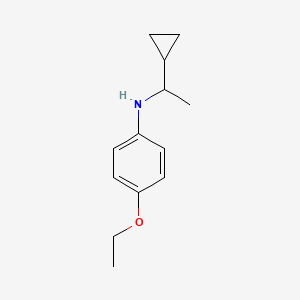

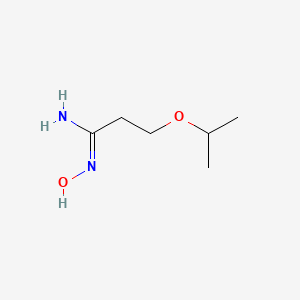

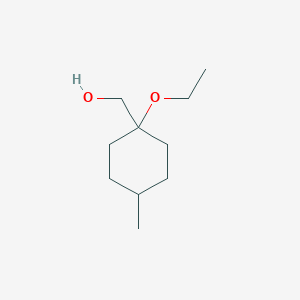
![N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide](/img/structure/B13079804.png)
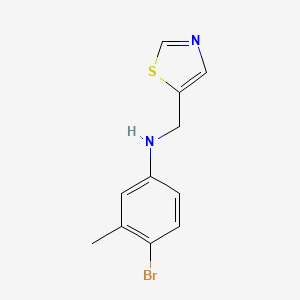
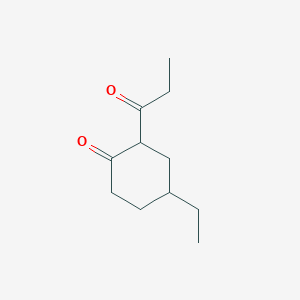

![8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate](/img/structure/B13079835.png)
![5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine](/img/structure/B13079837.png)


